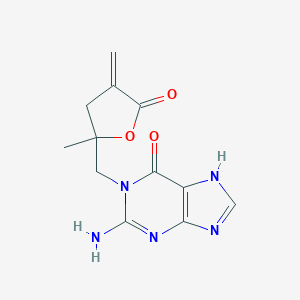
Guanine derivative
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is a complex organic compound with the molecular formula C12H13N5O3. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring fused with a guanine moiety.
准备方法
The synthesis of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through acid-catalyzed cyclization reactions.
Introduction of the Methylene Group: The methylene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Attachment of the Guanine Moiety: The final step involves the coupling of the tetrahydrofuran derivative with guanine.
化学反应分析
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methylene group, converting it to a carbonyl group.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which reduce the carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene group results in the formation of a ketone or aldehyde derivative.
科学研究应用
Nanotechnology
Self-Assembly and Supramolecular Chemistry
Guanine and its derivatives are capable of forming self-assembled structures such as G-quartets and G-ribbons. These structures are stabilized by hydrogen bonds, allowing for programmable supramolecular architectures. Recent advancements have enabled the tuning of guanine derivatives for different environments (aqueous or organic) and responsiveness to external stimuli (pH, temperature) .
Table 1: Properties of Guanine Derivatives in Nanotechnology
| Property | Description |
|---|---|
| Self-Assembly | Formation of G-quartets and G-ribbons through hydrogen bonding |
| Environmental Responsiveness | Can be engineered to respond to pH, ionic strength, and temperature |
| Applications | Used in drug delivery systems, biosensors, and nanocarriers |
Medicinal Chemistry
MGMT Inhibition
A significant application of guanine derivatives is their role as inhibitors of O^6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme implicated in cancer resistance to alkylating agents. A study utilizing three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling identified key structural features that enhance the inhibitory activity of guanine derivatives against MGMT .
Table 2: Guanine Derivatives as MGMT Inhibitors
| Compound Type | Structural Features | Activity Level |
|---|---|---|
| Monomeric Guanines | Enhanced hydrogen bonding capabilities | High |
| Functionalized Derivatives | Alkyl chain modifications | Variable |
| Synthetic Analogues | Tailored for specific binding sites | Optimized for potency |
Materials Science
Functionalization for Drug Delivery
Guanine derivatives have been functionalized with hydrophobic chains to enhance their incorporation into lipid bilayers, facilitating drug delivery applications. These modifications allow for better anchoring within biological membranes, improving the stability and efficacy of therapeutic agents .
Table 3: Functionalized Guanine Derivatives for Drug Delivery
| Derivative Type | Functional Group | Application Area |
|---|---|---|
| C10-Alkyl Chain | Hydrophobic anchor | Drug delivery systems |
| N9-Functionalized | Various attachment chemistries | Diagnostics and therapeutics |
Case Studies
Case Study 1: G-Quartet Nanotubes
Recent research demonstrated the formation of micrometer-long nanotubes using synthetic guanine quartets. This study highlighted the potential for creating nanoscale materials with specific functionalities, paving the way for applications in nanomedicine and materials engineering .
Case Study 2: Anticancer Activity
In another study focusing on guanine derivatives as MGMT inhibitors, researchers synthesized a series of compounds that exhibited potent anticancer activity by disrupting DNA repair mechanisms in cancer cells. This approach holds promise for overcoming drug resistance in chemotherapy .
作用机制
The mechanism by which 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine exerts its effects is primarily through its interaction with nucleic acids. The compound can intercalate between DNA bases, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The molecular targets and pathways involved in these processes are still under investigation .
相似化合物的比较
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine can be compared to other nucleoside analogs, such as:
Acyclovir: A well-known antiviral agent that also targets DNA replication. Unlike 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine, acyclovir lacks the tetrahydrofuran ring.
Ganciclovir: Another antiviral compound with a similar mechanism of action. Ganciclovir has a different sugar moiety compared to the tetrahydrofuran ring in 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine.
Ribavirin: An antiviral drug that inhibits RNA synthesis.
The uniqueness of 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine lies in its tetrahydrofuran ring, which imparts specific chemical and biological properties not found in other nucleoside analogs.
属性
CAS 编号 |
105970-04-5 |
|---|---|
分子式 |
C12H13N5O3 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
2-amino-1-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-7H-purin-6-one |
InChI |
InChI=1S/C12H13N5O3/c1-6-3-12(2,20-10(6)19)4-17-9(18)7-8(15-5-14-7)16-11(17)13/h5H,1,3-4H2,2H3,(H2,13,16)(H,14,15) |
InChI 键 |
WJSVJNDMOQTICG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
规范 SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
同义词 |
1-((2-methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine 1-MMOFG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















